molecular formula C12H15N3O2S2 B5563761 2,1,3-BENZOTHIADIAZOL-4-YL (4-METHYLPIPERIDINO) SULFONE

2,1,3-BENZOTHIADIAZOL-4-YL (4-METHYLPIPERIDINO) SULFONE

Cat. No.: B5563761
M. Wt: 297.4 g/mol
InChI Key: KUSJYEWHAVIRFT-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazol-4-yl (4-methylpiperidino) sulfone is a compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their strong electron-withdrawing properties, making them valuable in various chemical and industrial applications. The presence of the benzothiadiazole core and the sulfone group contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1,3-Benzothiadiazol-4-yl (4-methylpiperidino) sulfone typically involves the nucleophilic substitution of a benzothiadiazole derivative with a sulfone-containing reagent. One common method involves the reaction of 4-bromo-2,1,3-benzothiadiazole with 4-methylpiperidine in the presence of a suitable base, such as potassium carbonate, under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes further substitution to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,1,3-Benzothiadiazol-4-yl (4-methylpiperidino) sulfone undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be oxidized to form sulfoxides or other higher oxidation states.

    Reduction: Reduction reactions can convert the sulfone group to sulfides or thiols.

    Substitution: The benzothiadiazole core can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halides, amines, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfone group can yield sulfoxides, while substitution reactions can introduce various functional groups onto the benzothiadiazole core.

Scientific Research Applications

2,1,3-Benzothiadiazol-4-yl (4-methylpiperidino) sulfone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,1,3-Benzothiadiazol-4-yl (4-methylpiperidino) sulfone involves its interaction with specific molecular targets. The benzothiadiazole core can interact with electron-rich sites in biological molecules, leading to various biochemical effects. The sulfone group enhances its reactivity and stability, allowing it to participate in redox reactions and other chemical processes. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,1,3-Benzothiadiazol-4-yl (4-methylpiperidino) sulfone is unique due to the presence of both the benzothiadiazole core and the sulfone group. This combination imparts distinct electronic properties and reactivity, making it valuable in various applications. Compared to similar compounds, it offers enhanced stability and versatility in chemical reactions.

Properties

IUPAC Name

4-(4-methylpiperidin-1-yl)sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S2/c1-9-5-7-15(8-6-9)19(16,17)11-4-2-3-10-12(11)14-18-13-10/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSJYEWHAVIRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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